

GNE-064: A Comparative Analysis of its Selectivity Profile Against Bromodomains

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Compound of Interest

Compound Name:	GNE-064
Cat. No.:	B11929345

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For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity of the chemical probe **GNE-064**, with supporting experimental data and protocols.

GNE-064 is a potent and orally bioavailable chemical probe that selectively targets the bromodomains of the chromatin remodeling complex subunits SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.^{[1][2][3][4]} This guide provides a comprehensive comparison of **GNE-064**'s binding affinity against a panel of human bromodomains, supported by detailed experimental methodologies, to aid researchers in its effective application.

Selectivity Profile of GNE-064

The selectivity of **GNE-064** has been rigorously evaluated across the human bromodomain family using the BROMOscan® platform, a competitive binding assay. The dissociation constants (Kd) were determined to quantify the binding affinity of **GNE-064** to a wide array of bromodomains.

Table 1: BROMOscan® Selectivity Data for **GNE-064**

Bromodomain Family	Target Protein	Kd (nM)
VIII	SMARCA2	16
VIII	SMARCA4	10
VIII	PBRM1 (BD5)	18
I	BRD2 (BD1)	>30,000
I	BRD2 (BD2)	>30,000
I	BRD3 (BD1)	>30,000
I	BRD3 (BD2)	>30,000
I	BRD4 (BD1)	>30,000
I	BRD4 (BD2)	>30,000
I	BRDT (BD1)	>30,000
I	BRDT (BD2)	>30,000
II	CREBBP	>30,000
II	EP300	>30,000
IV	BRD9	>30,000
V	BRPF1	>30,000
VI	ATAD2	>30,000
VII	BAZ2A	>30,000
VII	BAZ2B	>30,000

This table presents a selection of the full BROMOscan® panel data for GNE-064. The complete dataset can be found in the supplementary information of Taylor et al., J. Med. Chem. 2022, 65, 16, 11177–11186.

As the data indicates, **GNE-064** demonstrates high affinity for its primary targets—SMARCA2, SMARCA4, and PBRM1(BD5)—with K_d values in the low nanomolar range. In contrast, it shows minimal to no binding to bromodomains from other families, including the well-studied BET family (BRD2, BRD3, BRD4, BRDT), highlighting its exceptional selectivity.

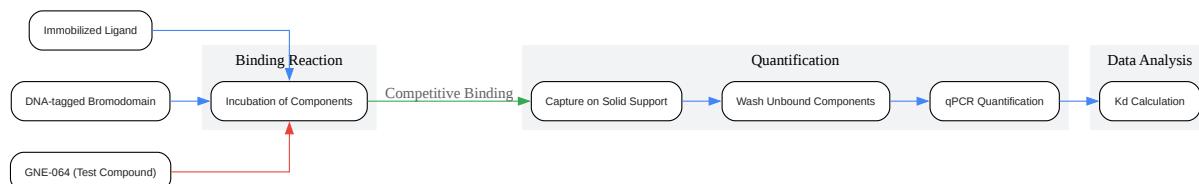
Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **GNE-064**'s selectivity.

BROMOscan® Assay

The BROMOscan® technology is a competitive binding assay used to determine the dissociation constants (K_d) of test compounds against a panel of bromodomains.

Experimental Workflow:



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BROMOscan® Experimental Workflow

Protocol:

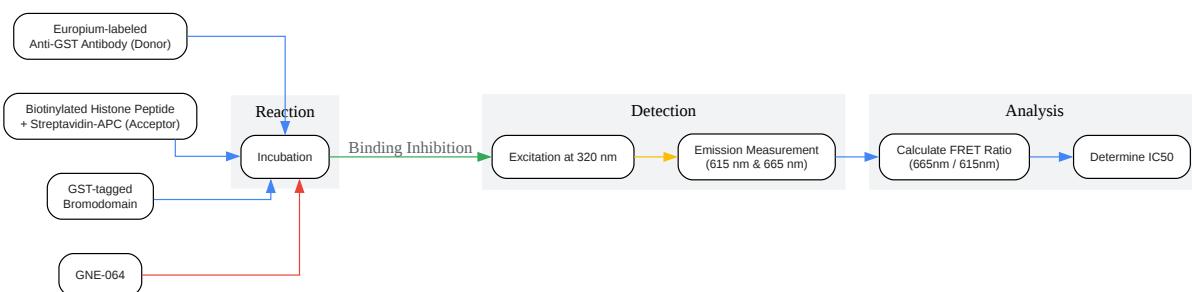
- Assay Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain.
- Procedure:

- A specific bromodomain, tagged with a unique DNA identifier, is incubated with the test compound (**GNE-064**) and an immobilized ligand in a microplate well.
- If **GNE-064** binds to the bromodomain, it prevents the bromodomain from binding to the immobilized ligand.
- The amount of bromodomain bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the attached DNA tag.
- The dissociation constant (Kd) is calculated by measuring the concentration of **GNE-064** required to displace 50% of the bromodomain from the immobilized ligand.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

A TR-FRET assay was utilized to determine the IC₅₀ values of **GNE-064** against the bromodomains of SMARCA4 and SMARCA2.

Experimental Workflow:



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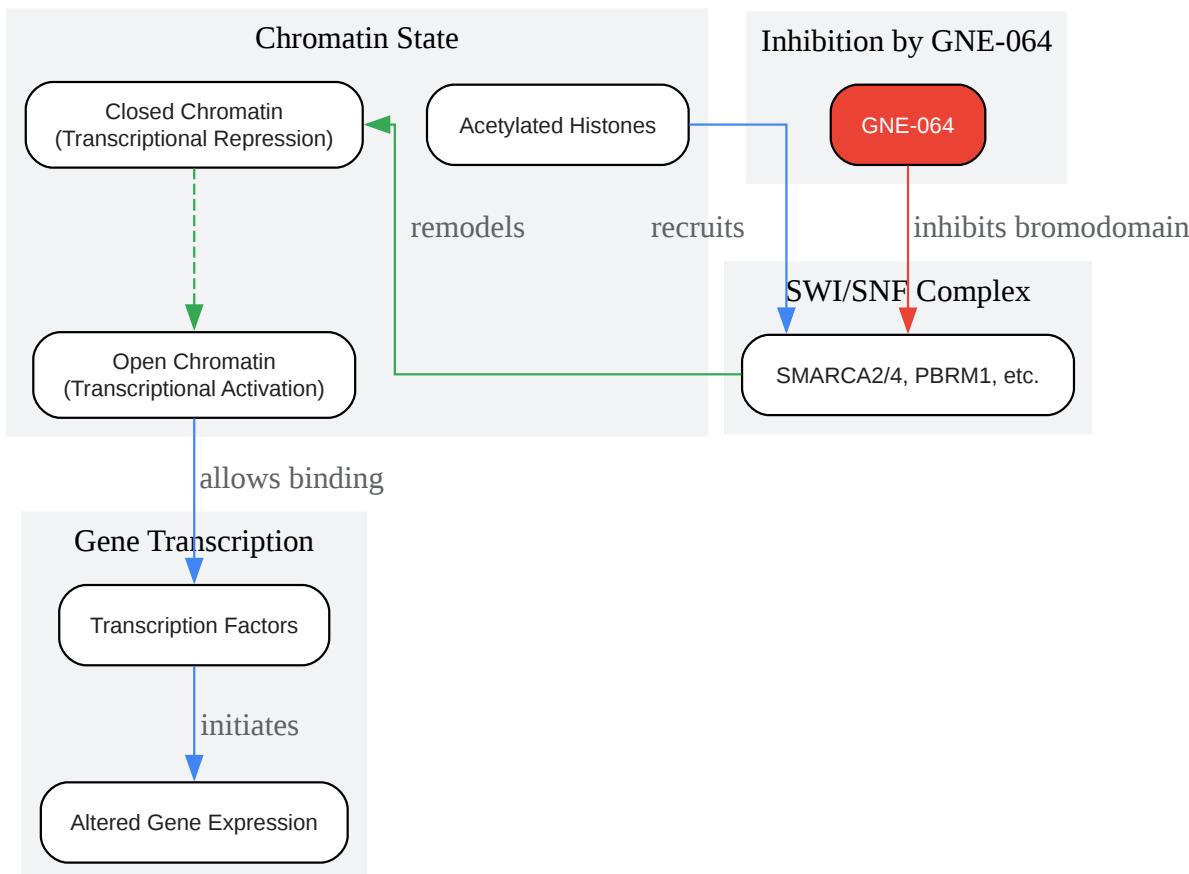
TR-FRET Assay Experimental Workflow

Protocol:

- **Assay Principle:** This homogenous assay measures the disruption of the interaction between a GST-tagged bromodomain and a biotinylated histone peptide. A Europium-labeled anti-GST antibody serves as the FRET donor, and a streptavidin-allophycocyanin (APC) conjugate bound to the biotinylated peptide acts as the acceptor.
- **Procedure:**
 - Reactions were performed in a 384-well plate in a final volume of 20 μ L.
 - The reaction mixture contained GST-tagged bromodomain (SMARCA2 or SMARCA4), biotinylated histone H3 peptide, Europium-labeled anti-GST antibody, and streptavidin-APC.
 - **GNE-064** was serially diluted and added to the wells.
 - The plate was incubated at room temperature to allow the binding reaction to reach equilibrium.
 - The TR-FRET signal was measured on a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
 - The ratio of the emission at 665 nm to 615 nm was calculated, and IC50 values were determined from the dose-response curves.

Signaling Pathway Context

GNE-064 targets the bromodomains of SMARCA2, SMARCA4, and PBRM1, which are key components of the SWI/SNF chromatin remodeling complex.^[5] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.

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Mechanism of Action of **GNE-064**

By binding to the bromodomains of SMARCA2, SMARCA4, and PBRM1, **GNE-064** prevents the SWI/SNF complex from recognizing and binding to acetylated histones on chromatin. This inhibition disrupts the normal chromatin remodeling process, leading to alterations in gene expression. The specific downstream effects on gene transcription are context-dependent and can be investigated using **GNE-064** as a chemical probe.

In summary, **GNE-064** is a highly selective and potent chemical probe for the bromodomains of SMARCA2, SMARCA4, and PBRM1. The provided data and experimental protocols offer a

robust foundation for researchers to utilize **GNE-064** in their studies of chromatin biology and drug discovery.

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